molecular formula C19H22N2O3 B2974274 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 946265-68-5

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No. B2974274
CAS RN: 946265-68-5
M. Wt: 326.396
InChI Key: QUTVURLZJCZIHU-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide” is a complex organic compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been reported to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of such compounds often involves the use of furan-2-carbonyl isothiocyanate as a precursor . Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles can result in the formation of a new series of heterocycles . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .


Molecular Structure Analysis

The molecular structure of such compounds can be determined by various techniques such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The crystal structure can show the formation of two-dimensional (2D) layered structure .


Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a key reactant in the synthesis of these compounds, is known for its reactivity. It contains an acyl group and a thiocyanate group, making it more reactive than alkyl isothiocyanates due to the presence of the electron-withdrawing acyl group .

Future Directions

Furan derivatives have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . The future research could focus on synthesizing new furan derivatives and evaluating their biological activities. Additionally, the utilization of furan-2-carbonyl isothiocyanate as a precursor for the building of some novel heterocycles of expected biological activity could be explored further .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTVURLZJCZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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